2-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid
Overview
Description
2-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid is a chemical compound that belongs to the class of triazine derivatives. It is characterized by the presence of a triazine ring substituted with dichloro groups and an amino group attached to a benzenesulfonic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid typically involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with an appropriate amine, such as sulfanilic acid. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the triazine ring are replaced by the amino group of the sulfanilic acid. The reaction is usually carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave irradiation has also been explored to enhance reaction rates and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like sodium carbonate, nucleophiles such as amines, and solvents like dioxane or chloroform. Reaction conditions typically involve moderate to high temperatures and may require the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various triazine derivatives with different functional groups .
Scientific Research Applications
2-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to modify biological molecules, potentially disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid: A closely related compound with similar chemical properties and applications.
2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-[(2-sulfophenyl)diazenyl]: Another triazine derivative with applications in dye production.
Uniqueness
What sets 2-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid apart from similar compounds is its unique combination of the triazine ring and the benzenesulfonic acid moiety. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4O3S/c10-7-13-8(11)15-9(14-7)12-5-3-1-2-4-6(5)19(16,17)18/h1-4H,(H,16,17,18)(H,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAHIPWUVJWJJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4O3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001176737 | |
Record name | 2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001176737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.14 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86964-20-7 | |
Record name | 2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86964-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001176737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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